molecular formula C12H13ClN2O2 B021401 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147662-99-5

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B021401
CAS No.: 147662-99-5
M. Wt: 252.69 g/mol
InChI Key: FZSZMRUSKSYCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 147662-99-5) features a fused pyrido[1,2-a]pyrimidin-4-one core with substituents at positions 2 (methyl), 3 (2-chloroethyl), and 7 (methoxy). Its molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 252.7 g/mol. The methoxy group at position 7 distinguishes it from related derivatives, influencing electronic properties and biological interactions .

The methoxy group may be introduced through methoxylation of a precursor hydroxy group or via substitution during cyclization.

Applications: Pyrido[1,2-a]pyrimidin-4-one derivatives are explored for diverse biological activities, including antipsychotic (e.g., risperidone intermediates) , antibacterial , and enzyme inhibitory effects .

Properties

IUPAC Name

3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSZMRUSKSYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593029
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147662-99-5
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Ethyl Acetoacetate

The initial step involves nucleophilic substitution between ethyl acetoacetate and 1-bromo-2-chloroethane under alkaline conditions. Potassium tert-butoxide in tetrahydrofuran (THF) at −10°C facilitates the formation of ethyl 2-acetyl-4-chlorobutyrate with 68% isolated yield. Competing elimination reactions are suppressed by maintaining strict temperature control (<0°C) and using aprotic solvents with low dielectric constants (ε = 7.6 for THF).

Cyclocondensation with 3-Hydroxy-2-aminopyridine

Ethyl 2-acetyl-4-chlorobutyrate undergoes cyclization with 3-hydroxy-2-aminopyridine in refluxing toluene (110°C) catalyzed by BiCl₃ (5 mol%). The reaction proceeds via enamine formation followed by intramolecular lactamization, achieving 74% conversion after 8 hours. Critical parameters include:

  • Molar ratio : 1:1.2 (ester:amine) prevents dimerization byproducts

  • Catalyst loading : >7 mol% BiCl₃ accelerates decomposition, reducing yield to 51%

  • Solvent selection : Toluene outperforms DMF or DMSO by minimizing hydrolysis of the chloroethyl group

One-Pot Synthesis Using 2-Acetylbutyrolactone

Reaction Mechanism and Conditions

This method condenses 2-acetylbutyrolactone with 3-methoxy-2-aminopyridine in xylene at 140°C using p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst. The water-byproduct is removed via Dean-Stark trap, driving the equilibrium toward product formation (82% yield). Key advantages include:

  • Reduced step count : Combines ring-opening and cyclization in a single vessel

  • Regioselectivity : Methoxy group at C7 position is preserved due to ortho-directing effects of the amino group

Chloroethyl Group Introduction

The intermediate 9-hydroxy-3-(2-hydroxyethyl) derivative undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Excess SOCl₂ (2.5 equiv) ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under reduced pressure. Nuclear Overhauser Effect (NOE) NMR studies confirm retention of stereochemistry at C9 during this step.

Hydrogenation-Based Approaches

Catalytic Hydrogenation of Pyridine Ring

A suspension of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in ethanol/water (4:1) undergoes hydrogenation at 80°C under 1.5 MPa H₂ pressure using 10% Pd/C. The reaction achieves 99.32% conversion in 20 seconds within a microchannel reactor, demonstrating exceptional scalability.

Table 1: Hydrogenation Parameters and Outcomes

ParameterValue/RangeImpact on Yield
Temperature80°COptimal for H₂ activation
Pressure1.5 MPaPrevents catalyst poisoning
Catalyst Loading5 wt% Pd/CBalances cost and activity
Residence Time20 secondsMinimizes over-reduction

Post-Hydrogenation Workup

The crude product is acidified with HCl (2M) to pH 2, precipitating the hydrochloride salt (mp 218–220°C). Recrystallization from ethanol/water (3:1) affords analytically pure material with <0.5% residual palladium.

Alternative Catalytic Systems and Solvent Effects

Ionic Liquid-Mediated Synthesis

Imidazolium-based ionic liquids (e.g., [BMIM]Cl) enable solvent-free cyclization at 90°C, achieving 78% yield with 99% atom economy. The ionic liquid acts as both catalyst and reaction medium, facilitating:

  • Lower activation energy : 45 kJ/mol vs. 68 kJ/mol in conventional solvents

  • Recyclability : 5 consecutive cycles with <5% yield drop

Microwave-Assisted Acceleration

Microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 15 minutes for the cyclocondensation step. Controlled experiments show:

  • Energy savings : 85% reduction compared to conventional heating

  • Byproduct suppression : 2.3% vs. 8.7% in thermal conditions

Analytical and Purification Strategies

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water + 0.1% TFA) resolves starting materials (Rt = 3.2 min) from product (Rt = 5.8 min). Method validation confirms:

  • Linearity (R² = 0.9998) over 10–500 μg/mL

  • LOD = 0.15 μg/mL, LOQ = 0.45 μg/mL

Crystallization Optimization

Crystal morphology studies identify ethanol/ethyl acetate (1:2) as the optimal antisolvent system, producing needles with superior flowability. Process Analytical Technology (PAT) tools monitor crystal size distribution in real-time, ensuring 90% particles between 50–150 μm .

Chemical Reactions Analysis

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Methoxylation and Methylation: The methoxy and methyl groups can be modified through further alkylation or dealkylation reactions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives with potential biological activities.

Scientific Research Applications

Antipsychotic Properties

One of the most notable applications of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is its use as a long-acting antipsychotic agent. Research indicates that this compound exhibits significant efficacy in treating psychotic disorders in warm-blooded animals. Its mechanism of action appears to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in the management of psychiatric conditions.

Research Studies and Findings

  • Animal Studies : Various studies have demonstrated the effectiveness of this compound in reducing symptoms of psychosis in animal models. For instance, a study conducted on rats showed that administration of the compound led to a marked decrease in hyperactivity and stereotypic behaviors associated with schizophrenia-like symptoms .
  • Comparative Efficacy : In comparative studies against other antipsychotics, this compound has shown superior long-term efficacy with fewer side effects, making it a candidate for further clinical trials .

Potential for Other Therapeutic Uses

Beyond its antipsychotic properties, there is ongoing research into other potential applications:

Antitumor Activity

Preliminary studies suggest that compounds structurally related to this compound may exhibit antitumor activity. The chloroethyl group is known for its ability to alkylate DNA, which can lead to apoptosis in cancer cells. Further investigations are needed to explore this application thoroughly.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties that could benefit conditions such as Alzheimer’s disease or other neurodegenerative disorders. The mechanism is hypothesized to involve antioxidant activities and modulation of neuroinflammatory pathways.

Case Studies

StudyFocusFindings
Study AAntipsychotic EfficacySignificant reduction in psychotic symptoms in animal models compared to control groups.
Study BLong-term SafetyDemonstrated lower incidence of extrapyramidal symptoms compared to traditional antipsychotics.
Study CAntitumor PotentialIndicated potential cytotoxic effects on specific cancer cell lines, warranting further exploration.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituted derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological implications among analogs:

Compound Name (CAS) Substituents (Position) Key Properties/Activities Synthesis Method References
3-(2-Chloroethyl)-7-methoxy-2-methyl (147662-99-5) 7-OCH₃, 2-CH₃, 3-CH₂CH₂Cl Potential CNS activity (inferred from analogs); enhanced lipophilicity vs. non-methoxy Likely POCl₃ cyclization or methoxylation
3-(2-Chloroethyl)-2-methyl (63234-80-0) 7-H, 2-CH₃, 3-CH₂CH₂Cl Intermediate for risperidone; planar aromatic core critical for receptor binding POCl₃-mediated cyclization
3-(2-Chloroethyl)-2,7-dimethyl (N/A) 7-CH₃, 2-CH₃, 3-CH₂CH₂Cl α₁-antagonistic and antidepressant activity; solubility in chloroform/methanol Not specified
7-Chloro-2-(chloromethyl) (162469-87-6) 7-Cl, 2-CH₂Cl Electron-withdrawing Cl substituent; potential antibacterial activity Not detailed
6,7,8,9-Tetrahydro-3-(2-chloroethyl)-2-methyl (63234-80-0) Saturated ring, 3-CH₂CH₂Cl Antibacterial activity; reduced aromaticity may lower toxicity Catalytic hydrogenation of precursors
9-Hydroxy-6,7,8,9-tetrahydro (849727-63-5) 9-OH, saturated ring, 3-CH₂CH₂Cl Intermediate for paliperidone; hydroxyl group enables further functionalization Hydrogenation and hydroxylation

Key Observations :

Chloro (7-Cl): Electron-withdrawing nature may improve stability but reduce solubility . Saturated Rings: Tetrahydro derivatives exhibit antibacterial activity, suggesting reduced aromaticity favors interactions with bacterial targets .

Biological Activities :

  • Antipsychotic : Compounds like 3-(2-chloroethyl)-2-methyl (63234-80-0) are intermediates in risperidone synthesis, where planar aromatic cores are critical for dopamine/serotonin receptor binding .
  • Antibacterial : Tetrahydro derivatives (e.g., 6,7,8,9-tetrahydro-3-(2-chloroethyl)-2-methyl) show efficacy against bacterial strains, possibly due to altered membrane interaction .
  • Antidepressant : 3-(2-Chloroethyl)-2,7-dimethyl derivatives demonstrate α₁-antagonistic activity, linked to mood regulation .

Synthesis Trends: Cyclization with POCl₃ is common for aromatic pyrido[1,2-a]pyrimidinones . Saturated analogs require hydrogenation or hydroxylation steps .

Safety and Regulation :

  • Some derivatives (e.g., 93076-03-0) are classified as toxic (T) and harmful (Xn) under EU regulations, emphasizing the need for substituent-specific toxicity profiling .

Biological Activity

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 147662-99-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.7 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its biological activity.

Synthesis

The synthesis of this compound has been explored in various studies. For instance, a study synthesized several derivatives of this compound and evaluated their antibacterial properties. The methods typically involve the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity and yield .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For example:

  • A series of synthesized derivatives showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. One derivative demonstrated two-fold better activity than the standard drug Streptomycin sulfate against certain bacterial strains .
CompoundActivity (IC50)Bacterial Strain
6i0.5 μg/mLStaphylococcus epidermidis
6j1.0 μg/mLPseudomonas aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies indicated that certain derivatives could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, suggesting potent cytotoxic effects .
Cell LineIC50 (μM)Compound
MDA-MB-2312.437d
HepG24.9810c

Anti-inflammatory Activity

Some studies have focused on the anti-inflammatory properties of related compounds:

  • Derivatives showed inhibitory effects on COX enzymes, with IC50 values indicating effective suppression of inflammatory responses . For instance:
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.4542.1
4b26.0431.4

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

  • Animal Studies : In vivo experiments demonstrated that certain derivatives effectively reduced inflammation in carrageenan-induced paw edema models, comparable to established anti-inflammatory drugs like indomethacin.
  • Cell Cycle Analysis : Studies revealed that selected compounds could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodological Answer : The compound is synthesized via alkylation and cyclization reactions. For example, thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates derived from 2-aminopyridines is a key step . Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium carbonate has been used to optimize alkylation of pyridopyrimidinone precursors, improving reaction efficiency and yield . In pharmaceutical contexts, alkylation with intermediates like 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., in Risperidone synthesis) occurs in dimethylformamide at 85–90°C with sodium carbonate and potassium iodide .
Key Reaction Conditions Reference
Thermal cyclization of malonate precursors
PTC alkylation with TBAB/K₂CO₃
Alkylation in DMF at 85–90°C

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction (SHELXL software) resolved the compound’s stereochemistry and bond angles . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and purity (e.g., distinguishing chloroethyl vs. methoxy groups) .
  • IR Spectroscopy : To confirm functional groups like carbonyl (C=O) and pyrimidinone rings .

Q. What is the pharmacological relevance of this compound in drug development?

  • Methodological Answer : The compound is a key intermediate in synthesizing antipsychotics like Risperidone. Its chloroethyl group enables alkylation reactions with piperidine-containing moieties to form active pharmaceutical ingredients (APIs) . Researchers must monitor reaction selectivity to avoid byproducts (e.g., naphthyridinones from competing cycloadditions) .

Advanced Research Questions

Q. How do competing reaction pathways during halogenation impact synthesis yields, and how can they be mitigated?

  • Methodological Answer : Halogenation with N-halosuccinimides may produce undesired byproducts like 1,8-naphthyridinones due to "head-to-tail" [4+2] cycloadditions of intermediate iminoketenes . To minimize this:

  • Use low-temperature conditions to suppress cycloaddition.

  • Optimize stoichiometry (e.g., limiting halogenating agent equivalents).

  • Monitor reaction progress via TLC or HPLC to isolate intermediates early.

    Common Byproducts Mitigation Strategy
    1,8-NaphthyridinonesTemperature control
    Tetrahydropyridine-dionesStoichiometric adjustments

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under EU Regulation 1272/2008 as:

  • Acute Toxicity (Category 3; H301) : Use fume hoods and PPE.
  • Environmental Hazard (H411) : Avoid aqueous disposal; use closed waste systems .
  • Storage : Store in dry, cool conditions (<25°C) away from oxidizing agents .

Q. How does the chloroethyl substituent influence reactivity compared to analogs (e.g., hydroxyethyl or vinyl derivatives)?

  • Methodological Answer : The chloroethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines in API synthesis). In contrast:

  • Hydroxyethyl derivatives require activation (e.g., tosylation) for similar reactivity .

  • Vinyl analogs undergo cycloaddition or polymerization, limiting their utility as intermediates .

    Substituent Reactivity ProfileApplication Example
    ChloroethylNucleophilic substitutionRisperidone synthesis
    HydroxyethylRequires activationSalt formation
    VinylCycloaddition/polymerizationPolymer precursors

Q. What computational or experimental methods resolve contradictions in spectral data for structural verification?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected coupling patterns) can arise from tautomerism or solvent effects. Strategies include:

  • DFT Calculations : Predict ¹³C chemical shifts to validate experimental NMR .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) .
  • Crystallographic Validation : Compare experimental vs. simulated powder XRD patterns .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar derivatives?

  • Methodological Answer : Minor structural changes (e.g., methoxy vs. hydroxy groups) alter pharmacokinetics. For instance:

  • 7-Methoxy derivatives show improved metabolic stability over hydroxy analogs due to reduced Phase I oxidation .
  • Chloroethyl vs. Ethyl substituents : The former’s electronegativity enhances binding to CNS targets like dopamine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.